molecular formula C26H23N3O3 B2728014 N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1005303-12-7

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2728014
CAS No.: 1005303-12-7
M. Wt: 425.488
InChI Key: LGDIFTZCMDBYBH-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
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Biological Activity

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26_{26}H23_{23}N3_{3}O3_{3}
Molecular Weight425.5 g/mol
CAS Number1005303-12-7

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
  • Receptor Interaction : It interacts with various receptors, including those involved in pain modulation and inflammation.
  • Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects at certain concentrations.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted by researchers at Trakya University evaluated the anticancer effects of the compound on HT29 and DU145 cell lines. The MTT assay revealed that at concentrations of 10 µM and above, there was a significant reduction in cell viability compared to controls. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating conditions characterized by excessive inflammation .

Research Findings Summary

The biological activity of this compound has been supported by various studies:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity in HT29 and DU145 cells
Anti-inflammatory EffectsReduced cytokine levels in macrophage cultures

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide exhibits notable antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact with microbial cell membranes and inhibit essential cellular processes.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for similar compounds show promising results:

CompoundMIC (μmol/mL)MBC (μmol/mL)
N-benzyl derivative5.0 - 15.010.0 - 20.0

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound has been studied for its potential antitumor effects, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxicity of the compound against different cancer cell lines:

Cell LineIC50 (μM)
HepG212.5
MCF715.0
A54910.0

These results indicate that the compound can effectively inhibit tumor growth, possibly by inducing apoptosis or disrupting key cellular pathways.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. One effective approach involves multi-step reactions starting from readily available precursors.

Example Synthetic Route

  • Starting Material: Begin with an appropriate benzaldehyde and amine.
  • Formation of Dihydropyridazine: React under acidic conditions to form the dihydropyridazine core.
  • Functionalization: Introduce methoxy and methyl groups through electrophilic substitution reactions.
  • Final Coupling: Utilize coupling reactions to attach the benzyl group, yielding the final product.

Properties

IUPAC Name

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-19-11-9-10-16-22(19)29-24(30)17-23(32-2)25(27-29)26(31)28(21-14-7-4-8-15-21)18-20-12-5-3-6-13-20/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDIFTZCMDBYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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